2-Methyl-1-n-octylthio-2-propylamine

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomerism Considerations

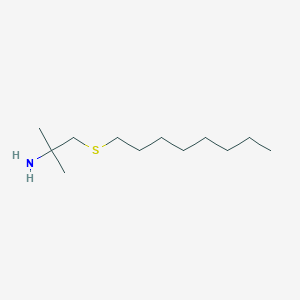

The compound 2-methyl-1-n-octylthio-2-propylamine is formally named using IUPAC rules as 2-methyl-1-(octylsulfanyl)propan-2-amine . The root structure is a propan-2-amine backbone (C3H9N) with two substituents:

- A methyl group (-CH3) at position 2.

- An octylsulfanyl group (-SC8H17) at position 1.

Isomerism arises from two factors:

- Stereoisomerism : The sulfur atom in the thioether group adopts a tetrahedral geometry, but due to low barrier inversion in amines, stereoisomerism is not typically observed.

- Structural isomerism : Variants may include alternative branching of the octyl chain (e.g., 2-methyl vs. 3-methyloctylthio groups), though the "n-octyl" designation specifies a linear alkyl chain.

Table 1: Key Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-1-(octylsulfanyl)propan-2-amine |

| CAS Registry Number | Not reported |

| Molecular Formula | C12H27NS |

| Molecular Weight | 225.42 g/mol |

Molecular Geometry and Conformational Analysis

The molecular geometry is dominated by the octylthio group’s flexibility and the amine’s pyramidal configuration:

- Sulfur hybridization : The thioether sulfur adopts sp³ hybridization, with bond angles approximating 109.5°.

- Conformational flexibility : The octyl chain introduces rotational freedom around C-S and C-C bonds, favoring staggered conformations to minimize steric strain.

Computational models predict:

Comparative Analysis with Structurally Related Thioamine Derivatives

Table 2: Comparative Properties of Thioamine Derivatives

Key observations:

Properties

Molecular Formula |

C12H27NS |

|---|---|

Molecular Weight |

217.42 g/mol |

IUPAC Name |

2-methyl-1-octylsulfanylpropan-2-amine |

InChI |

InChI=1S/C12H27NS/c1-4-5-6-7-8-9-10-14-11-12(2,3)13/h4-11,13H2,1-3H3 |

InChI Key |

OJWWFHHLZYBUDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCC(C)(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on 2-methyl-1-n-octylthio-2-propylamine are absent in the provided sources, comparisons can be inferred from structurally related amines. Below is an analysis based on N-Methyl-2-phenylpropan-1-amine (Phenpromethamine), a compound with documented properties in .

Table 1: Key Structural and Analytical Comparisons

Key Differences and Implications

Hydrophobicity vs. Aromaticity :

- The n-octylthio group in this compound likely confers high lipophilicity , making it suitable for lipid-rich environments (e.g., membrane penetration in drug delivery).

- In contrast, Phenpromethamine’s phenyl group enhances aromatic interactions , favoring binding to receptors or enzymes via π-π stacking .

Reactivity :

- The thioether group in the target compound may exhibit lower oxidation stability compared to Phenpromethamine’s inert phenyl group. This could impact storage conditions or catalytic applications.

Analytical Challenges :

- Phenpromethamine’s characterization via high-resolution mass spectrometry (HRMS) using ESI-FT Orbitrap suggests similar methods could apply to this compound. However, the latter’s sulfur atom might complicate ionization (e.g., adduct formation).

Preparation Methods

Sulfate Ester-Mediated Thioalkylation

The most widely documented method for synthesizing this compound involves a two-step process leveraging sulfate ester intermediates.

Step 1: Formation of Amino Alcohol Sulfate Ester

Amino alcohols, such as 2-methyl-2-aminopropanol, react with sulfuric acid to form sulfate esters. This exothermic reaction typically proceeds in inert solvents like dichloromethane or toluene at 0–25°C. The sulfate ester intermediate is stabilized by hydrogen bonding, facilitating subsequent nucleophilic substitution.

Step 2: Mercaptan Alkylation

The sulfate ester reacts with n-octyl mercaptan (1-octanethiol) in the presence of a base (e.g., sodium hydroxide or triethylamine). This step proceeds via an SN2 mechanism, where the thiolate ion displaces the sulfate group. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (3:1) | 85–90% |

| Temperature | 60–70°C | Maximizes kinetics |

| Molar Ratio (ester:thiol) | 1:1.2 | Minimizes side products |

This method avoids toxic reagents like prussic acid and achieves yields exceeding 85% under industrial-scale conditions.

Alternative Pathways: Reductive Amination

Reductive amination offers a complementary approach, particularly for laboratories lacking specialized sulfate-handling infrastructure. A 2025 study demonstrated the condensation of methyl acrylate with N-methylpropylamine, followed by LiAlH4 reduction:

-

Condensation : Methyl acrylate reacts with N-methylpropylamine in ethanol (15% amine concentration) at a 1:2.1 amine:acrylate ratio. FTIR monitoring confirms reaction completion via the disappearance of the NH stretch (3300 cm⁻¹).

-

Reduction : The resulting amide undergoes reduction with LiAlH4 in diethyl ether (2.1 equivalents per amide group). This exothermic step requires controlled addition to prevent runaway reactions.

While this method yields near-quantitative conversion, scalability is limited by LiAlH4’s pyrophoric nature and the need for anhydrous conditions.

Optimization Strategies for Industrial Viability

Solvent and Catalytic Systems

Comparative studies highlight ethanol-water mixtures as optimal for thioalkylation due to their dual role as solvent and proton donor. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Catalytic bases like triethylamine improve thiolate nucleophilicity without inducing ester hydrolysis.

Temperature and Pressure Profiling

Elevated temperatures (60–70°C) accelerate thioalkylation but risk sulfoxide byproduct formation. Pressure reactors enable lower temperatures (40–50°C) while maintaining throughput, reducing energy costs by ~30%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Gas chromatography (GC-MS) with a DB-5 column (30 m × 0.25 mm) resolves this compound (retention time: 12.3 min) from residual mercaptan (9.8 min).

Challenges and Mitigation Strategies

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-1-n-octylthio-2-propylamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of alkylthio-amines like this compound typically involves nucleophilic substitution or thiol-amine coupling. A general approach includes:

- Step 1: React 2-methyl-2-propylamine with 1-octanethiol in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to deprotonate the thiol and facilitate nucleophilic attack .

- Step 2: Optimize temperature (e.g., 50–80°C) and reaction time (2–6 hours) to balance yield and side reactions.

- Step 3: Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 thiol:amine ratio) to account for volatility or side reactions .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution MS (e.g., Q Exactive Plus Orbitrap) with electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns. Tandem MS (MS/MS) can elucidate structural features .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve methyl, octylthio, and propylamine groups. 2D NMR (COSY, HSQC) aids in assigning overlapping signals .

- FTIR: Identify characteristic peaks for S-C (600–700 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. substitution) for this compound?

Methodological Answer:

- Controlled Reactivity Studies: Design experiments under inert atmospheres (N₂/Ar) to isolate oxidation pathways. Compare results with open-air conditions to assess oxygen’s role .

- Analytical Cross-Validation: Use HPLC or GC-MS to quantify products from competing reactions (e.g., oxidation to sulfoxides vs. nucleophilic substitution). Reference standards are critical for peak identification .

- Computational Modeling: Apply DFT calculations to predict thermodynamic favorability of pathways (e.g., activation energies for S-oxidation vs. amine alkylation) .

Advanced: What methodological frameworks are suitable for studying this compound’s neuropharmacological potential?

Methodological Answer:

- In Vitro Assays:

- Receptor Binding: Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity. Include positive controls (e.g., known agonists/antagonists) .

- Cellular Uptake: Employ fluorescent tagging (e.g., dansyl chloride) to track blood-brain barrier penetration in cell models (e.g., MDCK-MDR1) .

- In Vivo Models: Design dose-response studies in rodents, monitoring behavioral outcomes (e.g., locomotor activity, anxiety tests) with ethical oversight. Pair with pharmacokinetic profiling (plasma/brain tissue LC-MS) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps .

- First Aid:

- Skin Contact: Immediately wash with soap/water for 15 minutes. Remove contaminated clothing .

- Eye Exposure: Rinse with saline or water for 20 minutes; seek medical attention if irritation persists .

- Waste Disposal: Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced: How can researchers design experiments to investigate environmental degradation pathways of this compound?

Methodological Answer:

- Abiotic Degradation: Expose the compound to UV light (simulating sunlight) in aqueous solutions (pH 4–9) and analyze degradation products via LC-HRMS. Compare half-lives across conditions .

- Biotic Degradation: Incubate with soil or wastewater microbiomes under aerobic/anaerobic conditions. Use ¹⁴C-labeled compound to track mineralization to CO₂ .

- Adsorption Studies: Conduct batch experiments with activated carbon or clay minerals to assess sorption kinetics (e.g., Langmuir isotherms) .

Advanced: What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (software: GraphPad Prism, R). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals .

- Inferential Statistics: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Use survival analysis (Kaplan-Meier) for time-dependent toxicity .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, using random-effects models to account for heterogeneity .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

- Side Reaction Mitigation: Replace hygroscopic bases (e.g., K₂CO₃) with molecular sieves to minimize hydrolysis. Use anhydrous solvents (e.g., DMF stored over 4Å sieves) .

- Purification Adjustments: Switch from column chromatography to distillation if the product is volatile. For polar byproducts, optimize mobile phase polarity (e.g., increase ethyl acetate in hexane) .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate formation in biphasic systems .

Advanced: What strategies are effective for studying this compound’s interactions with lipid bilayers?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s insertion into DPPC bilayers using GROMACS. Analyze parameters like lateral diffusion and membrane curvature .

- Experimental Validation: Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Pair with surface plasmon resonance (SPR) to quantify binding kinetics .

Basic: How should researchers store this compound to ensure stability?

Methodological Answer:

- Short-Term: Store in amber vials at –20°C under argon to prevent oxidation .

- Long-Term: Lyophilize and keep at –80°C. Confirm stability via periodic NMR/MS checks for degradation (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.